molecular formula C17H16N2O5 B5877254 [2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate

Cat. No.: B5877254
M. Wt: 328.32 g/mol
InChI Key: FSIWBEALQUIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and an ethylamino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate typically involves the esterification of 2-(ethylamino)benzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: 2-(ethylamino)benzoic acid and 2-(3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the activity of esterases and other related enzymes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester linkage can be hydrolyzed by esterases. These interactions can lead to the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.

    Domiphen bromide: A quaternary ammonium compound with antimicrobial properties.

Uniqueness

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate is unique due to its combination of a nitrophenyl group and an ethylamino benzoate moiety. This structural arrangement allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-18-15-9-4-3-8-14(15)17(21)24-11-16(20)12-6-5-7-13(10-12)19(22)23/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWBEALQUIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.